2,6,7-Trioxabicyclo(2.2.1)heptane
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Overview
Description
2,6,7-Trioxabicyclo(221)heptane is a unique bicyclic compound characterized by its three oxygen atoms within a seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trioxabicyclo(2.2.1)heptane typically involves the reaction of glycerol with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, leading to the final bicyclic structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6,7-Trioxabicyclo(2.2.1)heptane undergoes various chemical reactions, including polymerization, isomerization, and ring-opening reactions.
Common Reagents and Conditions:
Polymerization: This compound can polymerize to form poly ortho ester at low temperatures (around -78°C) with the opening of one ring and volume shrinkage.
Isomerization: Heating the polymerized form with acid can isomerize it to an open-chain poly-ether formate, resulting in a large volume expansion.
Ring-Opening Reactions: These reactions can be catalyzed by acids or bases, leading to different products depending on the reaction conditions.
Major Products:
Poly ortho ester (Poly-I): Formed through polymerization at low temperatures.
Poly-ether formate (Poly-II): Formed through isomerization of Poly-I with acid.
Water-soluble copolymer (Poly-III): Formed through saponification of Poly-II.
Scientific Research Applications
2,6,7-Trioxabicyclo(2.2.1)heptane has several applications in scientific research:
Polymer Science: Used as a monomer for the synthesis of various polymers with unique properties, such as volume shrinkage or expansion during polymerization.
Drug Discovery: The compound’s structure serves as a scaffold for the synthesis of three-dimensional fragments in fragment-based drug discovery.
Material Science: Its derivatives are explored for their potential use in creating new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.1)heptane primarily involves its ability to undergo polymerization and isomerization reactions. The molecular targets and pathways involved include the interaction with acids or bases that catalyze these reactions, leading to the formation of different polymeric structures .
Comparison with Similar Compounds
7-Oxabicyclo(2.2.1)heptane: Similar in structure but lacks the additional oxygen atom present in 2,6,7-Trioxabicyclo(2.2.1)heptane.
2,3,7-Trioxabicyclo(2.2.1)heptane: Another bicyclic compound with three oxygen atoms but different positioning within the ring.
Uniqueness: this compound is unique due to its ability to polymerize with either volume shrinkage or expansion, a property not commonly observed in similar compounds .
Properties
CAS No. |
657-34-1 |
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Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
2,6,7-trioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C4H6O3/c1-3-2-6-4(5-1)7-3/h3-4H,1-2H2 |
InChI Key |
KXZLQHFGIUTGOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(O1)O2 |
Origin of Product |
United States |
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